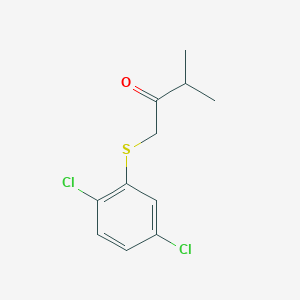
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a methylbutanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one typically involves the following steps:
-
Formation of the Thioether Linkage: : The initial step involves the reaction of 2,5-dichlorothiophenol with an appropriate alkyl halide, such as 3-chloro-3-methylbutan-2-one, under basic conditions. A common base used is sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether and carbonyl groups are key functional moieties that can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2,4-Dichlorophenyl)thio)-3-methylbutan-2-one
- 1-((2,5-Dichlorophenyl)thio)-2-methylpropan-2-one
- 1-((3,5-Dichlorophenyl)thio)-3-methylbutan-2-one
Comparison
1-((2,5-Dichlorophenyl)thio)-3-methylbutan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C11H12Cl2OS |
|---|---|
Poids moléculaire |
263.2 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(2)10(14)6-15-11-5-8(12)3-4-9(11)13/h3-5,7H,6H2,1-2H3 |
Clé InChI |
BKNBIZJWYKMNNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CSC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



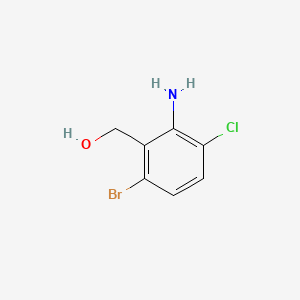

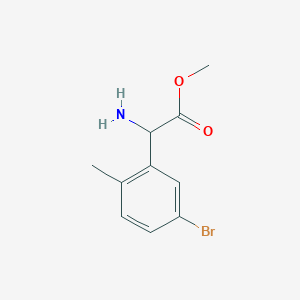
![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)


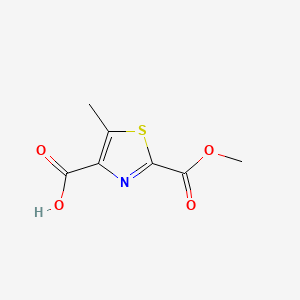
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
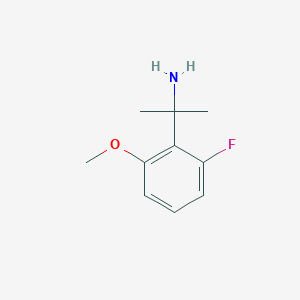
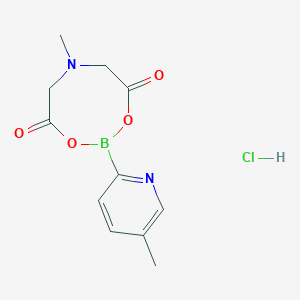
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)
